molecular formula C27H20N4O4S B2728925 Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate CAS No. 748773-35-5

Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate

Cat. No.: B2728925
CAS No.: 748773-35-5
M. Wt: 496.54
InChI Key: MZMZULLIFGTMEV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate is a structurally complex thiazole derivative characterized by a 1,3-thiazol-4-yl core substituted with both (Z)- and (E)-configured cyanoenoyl groups. The compound’s synthesis likely involves multi-step reactions starting from ethyl 2-(2-aminothiazol-4-yl)acetate, as evidenced by analogous procedures for related thiazole derivatives . Key features include:

  • Dual stereochemistry: The presence of (Z)- and (E)-isomers of 2-cyano-3-phenylprop-2-enoyl groups introduces geometric diversity, which may influence intermolecular interactions and biological activity.
  • Ethyl acetate backbone: The ester group at the 4-position of the thiazole ring contributes to hydrophobicity and metabolic stability.

Properties

IUPAC Name

ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H20N4O4S/c1-2-35-24(32)15-23-18-36-27(30-25(33)21(16-28)13-19-9-5-3-6-10-19)31(23)26(34)22(17-29)14-20-11-7-4-8-12-20/h3-14,18H,2,15H2,1H3/b21-13+,22-14-,30-27?
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZMZULLIFGTMEV-QUGQQPJSSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CSC(=NC(=O)C(=CC2=CC=CC=C2)C#N)N1C(=O)C(=CC3=CC=CC=C3)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)CC1=CSC(=NC(=O)/C(=C/C2=CC=CC=C2)/C#N)N1C(=O)/C(=C\C3=CC=CC=C3)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2-[(E)-2-cyano-3-phenylprop-2-enoyl]imino-1,3-thiazol-4-yl]acetate (CAS Number: 748773-35-5) is a compound of interest due to its potential biological activities, particularly in the field of cancer research. This article delves into the compound's structure, synthesis, and biological evaluations, highlighting its anticancer properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C27H20N4O4SC_{27}H_{20}N_{4}O_{4}S with a molecular weight of approximately 496.54 g/mol. The compound features a thiazole ring, two cyanoacrylate groups, and an ester linkage, which are crucial for its biological activity.

PropertyValue
CAS Number748773-35-5
Molecular FormulaC27H20N4O4S
Molecular Weight496.54 g/mol

Synthesis

The synthesis of this compound involves multi-step organic reactions that typically include the formation of the thiazole ring and the introduction of cyanoacrylate groups. Detailed synthetic pathways have yet to be fully documented in the literature.

Anticancer Properties

Recent studies have indicated that Ethyl 2-[3-[(Z)-2-cyano-3-phenylprop-2-enoyl]-2[(E)-2-cyano-3-phenyprop-2-enoyl]imino-thiazole derivatives exhibit significant anticancer properties. For instance:

  • Cell Viability and Apoptosis : In vitro tests have demonstrated that this compound can induce apoptosis in various cancer cell lines. For example, it has been shown to significantly increase apoptosis and arrest the cell cycle at the G2/M phase in HCT116, HepG2, and MCF7 cells .
    Cell LineIC50 (µM)Mechanism
    HCT1160.09Apoptosis induction
    HepG24.03Cell cycle arrest
    MCF74.5 - 8.4Enhanced erlotinib activity

The mechanisms through which Ethyl 2-[3-(Z)-cyanoacrylate derivatives exert their anticancer effects include:

  • Caspase Activation : The compound has been reported to increase caspase levels significantly in treated cells, indicating its role in promoting programmed cell death .
    Caspase Level Increase HepG2 =6.5×control\text{Caspase Level Increase HepG2 }=6.5\times \text{control}
  • Cell Cycle Arrest : The compound effectively halts the cell cycle at critical checkpoints, particularly G2/M phase, which is essential for preventing cancer cell proliferation .

Case Studies

Several case studies have been documented regarding the use of Ethyl 2-[3-(Z)-cyanoacrylate derivatives in preclinical settings:

  • Study A : Evaluated the effects on melanoma cells showing a dose-dependent inhibition with an IC50 value as low as 3.04 µM.
    • Findings : Induced apoptosis through mitochondrial pathway activation.
  • Study B : Focused on non-small cell lung cancer (NSCLC) cells demonstrating significant growth inhibition.
    • Findings : Compound induced G0/G1 phase arrest leading to reduced proliferation rates.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Table 1: Structural Comparison of Thiazole Derivatives
Compound Name Core Structure Key Substituents Configuration Biological Relevance
Target Compound 1,3-Thiazol-4-yl (Z)- and (E)-2-cyano-3-phenylprop-2-enoyl, ethyl acetate Mixed (Z/E) Not explicitly reported
Ethyl 2-[(Z)-2-cyanoimino-1,3-thiazolidin-3-yl]acetate 1,3-Thiazolidin-3-yl (Z)-2-cyanoimino, ethyl acetate Z-configuration Broad biological activities
Methyl 2-(2-amino-1,3-thiazol-4-yl)-2-(methoxyimino)ethanoate 1,3-Thiazol-4-yl Methoxyimino, methyl ester Not specified Intermediate for cephalosporins
2-(6-Phenylimidazo[2,1-b]thiazol-3-yl)acetic acid derivatives Imidazo[2,1-b]thiazol Phenyl, acetic acid Aromatic fusion Antiviral candidates
Key Observations:

Core Modifications: The target compound’s 1,3-thiazol-4-yl core differs from the thiazolidine ring in (saturated vs. aromatic), which may influence ring planarity and hydrogen-bonding capacity. Imidazo[2,1-b]thiazole derivatives feature fused aromatic systems, enhancing π-π stacking interactions compared to monocyclic thiazoles.

Substituent Impact: Cyanoenoyl vs. Cyanoimino: The target compound’s cyanoenoyl groups introduce conjugated double bonds, whereas the cyanoimino group in offers a planar, electron-deficient region. This difference may affect binding to biological targets. Methoxyimino vs.

Stereochemical Complexity :

  • The (Z/E) isomerism in the target compound is absent in and , suggesting unique conformational dynamics that could influence crystallinity or receptor selectivity.

Insights:
  • Structural elucidation of similar compounds relies heavily on NMR (1H, 13C) and X-ray crystallography , with graph-set analysis aiding in hydrogen-bonding pattern identification.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.